molecular formula C14H22N6O3S B2767820 N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1334376-12-3

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2767820
CAS No.: 1334376-12-3
M. Wt: 354.43
InChI Key: OFDNOGWJYCMBMK-UHFFFAOYSA-N
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Description

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound characterized by its unique structure, combining elements of pyrimidine, isoxazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:

  • Formation of Pyrimidine Core: : Starting from a precursor pyrimidine derivative, 4-(ethylamino)-6-methylpyrimidine is synthesized via nucleophilic substitution reactions.

  • Isoxazole Formation: : The isoxazole ring is introduced through a cyclization reaction involving an appropriate alkyne and nitrile oxide intermediate.

  • Sulfonamide Attachment: : The sulfonamide group is added through the reaction of sulfonyl chloride with the amine group on the isoxazole ring.

  • Final Coupling: : The coupling of the pyrimidine and isoxazole-sulfonamide fragments is achieved through standard peptide coupling methods, utilizing coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound is typically scaled up using continuous flow chemistry techniques to enhance yield and efficiency while maintaining stringent reaction conditions to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form various oxidized products.

  • Reduction: : Reduction reactions yield amine derivatives.

  • Substitution: : Acts as a nucleophile in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Uses reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Utilizes hydrogen gas in the presence of palladium/carbon catalyst.

  • Substitution: : Performs under conditions of basic or acidic catalysis, often employing solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

Major products formed include various derivatives of the original compound, featuring modifications on the pyrimidine, isoxazole, or sulfonamide groups, depending on the reaction.

Scientific Research Applications

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has garnered significant interest in several scientific fields:

  • Chemistry: : Used as a building block for complex organic synthesis and catalyst design.

  • Biology: : Explored for its role in inhibiting specific enzymes and pathways in cell biology studies.

  • Medicine: : Investigated for potential therapeutic uses, particularly in oncology and infectious diseases.

  • Industry: : Applied in the development of advanced materials and fine chemicals.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

  • Molecular Targets: : Primarily targets specific enzymes or receptors involved in cellular processes.

  • Pathways: : Inhibits or activates biochemical pathways, resulting in modulation of cell function or metabolism.

Comparison with Similar Compounds

  • N-(2-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide.

  • N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-carboxamide.

  • N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylthiazole-4-sulfonamide.

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Properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O3S/c1-5-15-12-8-9(2)18-14(19-12)16-6-7-17-24(21,22)13-10(3)20-23-11(13)4/h8,17H,5-7H2,1-4H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDNOGWJYCMBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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